molecular formula C8H16Cl2N2S B2407394 (5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride CAS No. 2503208-65-7

(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride

Cat. No.: B2407394
CAS No.: 2503208-65-7
M. Wt: 243.19
InChI Key: NKEMDTSYZYSSJW-UHFFFAOYSA-N
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Description

“(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is related to a class of compounds that have been found to exhibit various biological activities .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

The compound (5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride, closely related to 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has been studied for its molecular aggregation properties. Spectroscopic studies in different organic solvents showed varying fluorescence emission spectra, indicating changes in molecular aggregation. These findings suggest potential applications in spectroscopy and materials science (Matwijczuk et al., 2016).

Dyeing Performance of Derivatives

Thiadiazole derivatives, structurally similar to the compound , have been synthesized and evaluated for dyeing performance on nylon fabric. These derivatives exhibit promising potential in the textile industry for dyeing applications (Malik et al., 2018).

Application in Catalysis

Compounds related to this compound have been used in Curtis reactions, involving Zn complexes. These reactions are significant in the field of catalysis, particularly in the synthesis of complex molecules (Patricio-Rangel et al., 2019).

Antimicrobial Activity

Thiazole derivatives, closely related to the compound , have shown antimicrobial activity against various microorganisms. This suggests the potential of these compounds in developing new antimicrobial agents (Abdelhamid et al., 2010).

Quantum Chemical Analysis and Docking Studies

Thiazole derivatives have been investigated using quantum chemical analysis and molecular docking studies. These studies provide insights into the molecular structure and potential pharmaceutical applications of these compounds (Venil et al., 2021).

Biological Activity Studies

1,3-Dithiolane derivatives, structurally similar to the compound , have been synthesized and characterized, with a focus on their potential biological activities. This highlights the compound's relevance in biological and pharmaceutical research (Zhai Zhi-we, 2014).

Properties

IUPAC Name

(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-5(2)8-6(3)11-7(4-9)10-8;;/h5H,4,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEMDTSYZYSSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CN)C(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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